molecular formula C9H14N2 B15136476 2,3-Diethyl-5-methylpyrazine-d7

2,3-Diethyl-5-methylpyrazine-d7

Katalognummer: B15136476
Molekulargewicht: 157.26 g/mol
InChI-Schlüssel: PSINWXIDJYEXLO-AWIXXCAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diethyl-5-methylpyrazine-d7 is a deuterated analog of 2,3-Diethyl-5-methylpyrazine. It is a stable isotope-labeled compound, where deuterium atoms replace hydrogen atoms. This compound is primarily used in scientific research for tracing and quantitation purposes due to its unique isotopic labeling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethyl-5-methylpyrazine-d7 typically involves the deuteration of 2,3-Diethyl-5-methylpyrazine. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The product is then purified using techniques such as distillation or chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diethyl-5-methylpyrazine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3-Diethyl-5-methylpyrazine-d7 has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Diethyl-5-methylpyrazine-d7 involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing for precise quantitation using techniques such as mass spectrometry. This compound does not have a specific molecular target but is used to study the pathways and interactions of pyrazine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Diethyl-5-methylpyrazine: The non-deuterated analog, commonly used in flavor and fragrance studies.

    2,5-Dimethylpyrazine: Another alkylpyrazine with similar applications in flavor research.

    2,3-Diethyl-6-methylpyrazine: A structural isomer with different odor properties.

Uniqueness

2,3-Diethyl-5-methylpyrazine-d7 is unique due to its deuterium labeling, which provides advantages in tracing and quantitation studies. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated analogs in complex mixtures, making it a valuable tool in scientific research .

Eigenschaften

Molekularformel

C9H14N2

Molekulargewicht

157.26 g/mol

IUPAC-Name

2,3-bis(1,1-dideuterioethyl)-5-(trideuteriomethyl)pyrazine

InChI

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3/i3D3,4D2,5D2

InChI-Schlüssel

PSINWXIDJYEXLO-AWIXXCAMSA-N

Isomerische SMILES

[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])C)C([2H])([2H])C

Kanonische SMILES

CCC1=NC=C(N=C1CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.